N-T-Butyl 2-(boc-amino)propanamide
Overview
Description
N-T-Butyl 2-(boc-amino)propanamide is a chemical compound with the molecular formula C12H24N2O3 . The IUPAC name of this compound is tert-butyl N-[1-(tert-butylcarbamoyl)ethyl]carbamate . The compound contains a total of 40 bonds, including 16 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 secondary amide (aliphatic), and 1 (thio-) carbamate (aliphatic) .
Synthesis Analysis
The synthesis of N-protected amino esters, such as this compound, can be achieved via a chemo-selective Buchwald Hartwig cross-coupling reaction using PEPPSI-IPr Pd-catalyst . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .
Molecular Structure Analysis
The 2D chemical structure image of this compound is also called skeletal formula, which is the standard notation for organic molecules . The 3D chemical structure image of this compound is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .
Chemical Reactions Analysis
The Boc group in this compound is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 244.33056 g/mol . The SMILES string of this compound is CC(NC(=O)OC©©C)C(=O)NC©©C, which can be imported by most molecule editors for conversion back into two-dimensional drawings or three .
Scientific Research Applications
Chemoselective N-tert-butyloxycarbonylation of Amines
One notable application of N-T-Butyl 2-(boc-amino)propanamide is in the chemoselective N-tert-butyloxycarbonylation of amines in water. This process is catalyst-free and highly selective, avoiding side products like isocyanate, urea, and N,N-di-t-Boc, which are common in other methods. The method has been shown to be effective for a wide range of substrates, including chiral amines and esters of alpha-amino acids, yielding optically pure N-t-Boc derivatives efficiently. This advancement has significant implications for the synthesis of complex organic molecules and the development of pharmaceuticals (Chankeshwara & Chakraborti, 2006).
Synthesis of N-t-Butoxycarbonyl Derivatives
Another critical application is in the preparation of N-t-butoxycarbonyl (t-BOC) derivatives from di-t-butyl dicarbonate. This method allows for the creation of protected amino acids and their sulfur analogs under mild conditions, showcasing the versatility of this compound in synthesizing protected building blocks for peptide synthesis. The method is notable for its good yield and the stability of the products to acidic conditions, facilitating further synthetic transformations without racemization, which is crucial for the synthesis of peptides and proteins (Tarbell, Yamamoto, & Pope, 1972).
Deprotection under Basic Conditions
The compound is also central to the development of methods for the deprotection of primary Boc groups under basic conditions, offering a straightforward route to primary amines. This method highlights the ease of handling and versatility of this compound derivatives in synthetic chemistry, particularly in the context of peptide synthesis where the protection and deprotection of functional groups are pivotal (Tom et al., 2004).
Antimicrobial Applications
Additionally, amphiphilic polymethacrylate derivatives incorporating N-(tert-butoxycarbonyl)aminoethyl methacrylate units have been explored for their antimicrobial properties. These studies highlight the potential of this compound derivatives in the development of new materials with biological applications, offering new avenues for combating microbial resistance (Kuroda & DeGrado, 2005).
Properties
IUPAC Name |
tert-butyl N-[1-(tert-butylamino)-1-oxopropan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-8(9(15)14-11(2,3)4)13-10(16)17-12(5,6)7/h8H,1-7H3,(H,13,16)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFJVSEQFUIKLML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)(C)C)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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